molecular formula C11H20O2 B14259816 (6R,7R)-7-Hydroxy-4,6-dimethylnon-4-en-3-one CAS No. 189325-67-5

(6R,7R)-7-Hydroxy-4,6-dimethylnon-4-en-3-one

Katalognummer: B14259816
CAS-Nummer: 189325-67-5
Molekulargewicht: 184.27 g/mol
InChI-Schlüssel: WYSTUSNFDIYLBM-PSASIEDQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6R,7R)-7-Hydroxy-4,6-dimethylnon-4-en-3-one is an organic compound with a specific stereochemistry, characterized by the presence of hydroxyl and ketone functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7R)-7-Hydroxy-4,6-dimethylnon-4-en-3-one typically involves multi-step organic reactions. One common approach is the aldol condensation reaction, where suitable aldehydes and ketones are reacted under basic conditions to form the desired product. The reaction conditions often include the use of strong bases like sodium hydroxide or potassium hydroxide, and the reaction is carried out at controlled temperatures to ensure the formation of the correct stereoisomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as distillation or recrystallization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

(6R,7R)-7-Hydroxy-4,6-dimethylnon-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 7-oxo-4,6-dimethylnon-4-en-3-one or 7-carboxy-4,6-dimethylnon-4-en-3-one.

    Reduction: Formation of 7-hydroxy-4,6-dimethylnon-4-en-3-ol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

(6R,7R)-7-Hydroxy-4,6-dimethylnon-4-en-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.

Wirkmechanismus

The mechanism of action of (6R,7R)-7-Hydroxy-4,6-dimethylnon-4-en-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and binding to biological molecules. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (6R,7R)-7-Hydroxy-4,6-dimethylnon-4-en-3-ol
  • (6R,7R)-7-Oxo-4,6-dimethylnon-4-en-3-one
  • (6R,7R)-7-Carboxy-4,6-dimethylnon-4-en-3-one

Uniqueness

(6R,7R)-7-Hydroxy-4,6-dimethylnon-4-en-3-one is unique due to its specific stereochemistry and the presence of both hydroxyl and ketone functional groups

Eigenschaften

CAS-Nummer

189325-67-5

Molekularformel

C11H20O2

Molekulargewicht

184.27 g/mol

IUPAC-Name

(6R,7R)-7-hydroxy-4,6-dimethylnon-4-en-3-one

InChI

InChI=1S/C11H20O2/c1-5-10(12)8(3)7-9(4)11(13)6-2/h7-8,10,12H,5-6H2,1-4H3/t8-,10-/m1/s1

InChI-Schlüssel

WYSTUSNFDIYLBM-PSASIEDQSA-N

Isomerische SMILES

CC[C@H]([C@H](C)C=C(C)C(=O)CC)O

Kanonische SMILES

CCC(C(C)C=C(C)C(=O)CC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.